BQ-123 -

BQ-123

Catalog Number: EVT-8044441
CAS Number:
Molecular Formula: C31H42N6O7
Molecular Weight: 610.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BQ-123 involves several key methods and parameters. Initially, it was isolated from microbial sources, specifically Streptomyces misakiensis. More recent synthetic approaches have utilized solid-phase peptide synthesis techniques. The cyclic structure is formed by linking the amino acids through a head-to-tail cyclization process, which is critical for its biological activity.

In one notable study, researchers employed a positional scanning approach to create a library of cyclic peptides, which included BQ-123. This method allowed for the identification and optimization of peptide sequences that could act as potent endothelin antagonists. The relative potency of BQ-123 was confirmed through resynthesis of various analogs, demonstrating its effectiveness compared to other synthesized compounds .

Molecular Structure Analysis

The molecular structure of BQ-123 features a cyclic arrangement of five amino acids: D-Tryptophan, D-Aspartic acid, Proline, D-Valine, and Leucine. NMR studies have revealed that the backbone contains a type II beta turn and an inverse gamma turn, with the orientations of the side chains influenced by the solvent environment. Notably, the proline carbonyl oxygen atom at the beginning of the beta turn serves as a binding site for sodium ions, which are crucial for its biological function .

Structural Data

  • Molecular Formula: C₁₈H₂₃N₅O₄
  • Molecular Weight: 365.4 g/mol
  • Cyclic Structure: The cyclic nature enhances stability and receptor binding affinity.
Chemical Reactions Analysis

BQ-123 primarily participates in chemical reactions involving receptor binding and antagonism. As an endothelin A receptor antagonist, it inhibits the action of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological processes. The binding affinity is characterized by an IC50 value of approximately 7.3 nM, indicating its potency against ET-1 mediated responses .

The chemical reaction can be summarized as follows:

BQ 123+ET 1BQ 123 ET 1 complexInhibition of vasoconstriction\text{BQ 123}+\text{ET 1}\rightarrow \text{BQ 123 ET 1 complex}\rightarrow \text{Inhibition of vasoconstriction}

This interaction prevents ET-1 from activating its receptor, thereby blocking downstream signaling pathways that lead to vascular contraction.

Mechanism of Action

The mechanism of action for BQ-123 revolves around its role as an antagonist at the endothelin A receptor. By binding to this receptor, BQ-123 effectively blocks ET-1 from exerting its vasoconstrictive effects. This antagonism leads to various physiological outcomes such as reduced blood pressure and improved renal function during ischemic conditions.

Studies have shown that BQ-123 not only inhibits ET-1-induced contractions but also reverses established contractions in vascular smooth muscle cells. This dual action highlights its potential therapeutic applications in conditions characterized by excessive vasoconstriction .

Physical and Chemical Properties Analysis

BQ-123 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in aqueous solutions; solubility may vary with pH.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with sodium ions due to the presence of specific binding sites within its structure.

These properties are essential for its application in biological systems and therapeutic contexts.

Applications

BQ-123 has several significant applications in scientific research and potential therapeutic areas:

  1. Research Tool: Used extensively in studies investigating endothelin receptor functions and signaling pathways.
  2. Cardiovascular Research: Its ability to inhibit vasoconstriction makes it valuable for studying hypertension and related disorders.
  3. Renal Studies: Demonstrated effectiveness in reversing ischemia-induced acute renal failure suggests potential applications in nephrology.
  4. Drug Development: Serves as a lead compound for developing new endothelin antagonists with enhanced efficacy and selectivity.
Molecular Pharmacology of BQ-123 as an Endothelin Receptor Antagonist

Selective ETA Receptor Antagonism: Mechanisms of Competitive Binding and Allosteric Modulation

BQ-123 (cyclo[-D-Trp-D-Asp-L-Pro-D-Val-L-Leu-]) functions as a highly selective peptidic antagonist of endothelin type A (ETA) receptors through competitive inhibition of endothelin-1 (ET-1) binding. This cyclic pentapeptide exhibits nanomolar affinity for ETA receptors (IC₅₀ = 7.3 nM) with approximately 2,500-fold lower affinity for ETB receptors (IC₅₀ = 18 μM), establishing its pharmacological selectivity [2] [6]. The antagonism is characterized by surmountable competition with endogenous ET-1, where increasing concentrations of BQ-123 progressively shift ET-1 dose-response curves rightward without suppressing maximal response—a hallmark of reversible competitive antagonism [8]. In human meningioma receptor binding studies, BQ-123 displaces ¹²⁵I-ET-1 with an IC₅₀ of 320 nM, effectively inhibiting 80% of total ET-1 binding at 100 μM concentrations, indicating predominant ETA receptor expression in these tissues [8].

The hemodynamic consequences of systemic ETA receptor blockade were quantitatively demonstrated in healthy human subjects. Intravenous BQ-123 infusion (100-3000 nmol·min⁻¹) produced dose-dependent reductions in systemic vascular resistance (SVR) and mean arterial pressure (MAP), with concomitant increases in cardiac index and heart rate [1]. These effects plateaued at 1000 nmol·min⁻¹, suggesting receptor saturation at this dose. Crucially, plasma BQ-123 concentrations achieving selective ETA antagonism (510 ± 64 nmol·L⁻¹) did not elevate circulating ET-1 levels—a biomarker indicating unintended ETB receptor blockade that would impair endothelial clearance mechanisms [1].

Table 1: Hemodynamic Effects of Systemic BQ-123 Infusion in Humans [1]

BQ-123 Dose (nmol·min⁻¹)Δ Systemic Vascular ResistanceΔ Mean Arterial PressureΔ Cardiac IndexΔ Heart Rate
100↓ (P<0.01 vs placebo)NS
300↓↓ (P<0.01)↓ (P<0.05)↑↑↑↑
1000↓↓↓ (P<0.01)↓↓ (P<0.01)↑↑↑↑↑↑
3000↓↓↓ (P<0.01)↓↓ (P<0.01)↑↑↑↑↑↑

Beyond classical orthosteric competition, emerging evidence suggests allosteric modulation potential. BQ-123 demonstrates complex binding kinetics in certain vascular preparations, exhibiting both competitive and non-competitive interactions depending on tissue context [3]. This indicates possible binding to secondary modulatory sites that influence ETA receptor conformation and signaling efficacy, though structural mechanisms remain under investigation. The physiological significance of ETA blockade is underscored by BQ-123's abolition of ET-1-induced forearm vasoconstriction in humans at 1000 nmol·min⁻¹, confirming ETA receptors as primary mediators of ET-1's vasoconstrictor actions in peripheral resistance vessels [1].

Structural Determinants of BQ-123 Interaction with ETA vs. ETB Receptor Subtypes

The differential receptor selectivity of BQ-123 originates from its unique structural features enabling precise molecular discrimination between ETA and ETB subtypes. The cyclic pentapeptide backbone (molecular weight 632.7 Da) adopts a conformation that sterically complements the orthosteric binding pocket of ETA receptors while exhibiting poor accommodation within ETB receptors [2] [6]. X-ray crystallographic and structure-activity relationship (SAR) studies reveal that the D-Trp-D-Asp-Pro motif creates critical interactions with ETA-specific residues. Notably, the indole moiety of D-tryptophan engages in π-stacking with Phe³¹⁶ of human ETA receptors, while the aspartate carboxylate forms salt bridges with Lys³⁴⁹—residues absent in ETB receptor topology [6].

Table 2: Structural Determinants Governing BQ-123 Selectivity [2] [6]

Structural ElementChemical FeatureETA InteractionETB Incompatibility
D-TryptophanIndole ringπ-π stacking with Phe³¹⁶Smaller hydrophobic pocket
D-Aspartic AcidCarboxylate groupSalt bridge with Lys³⁴⁹Lys³⁴⁹ not conserved
CyclizationConstrained conformationStabilizes bioactive conformationAltered binding cavity geometry
Val-Leu DipeptideAliphatic side chainsHydrophobic pocket insertionDifferent residue composition

Conformational rigidity imposed by cyclization profoundly influences binding kinetics. Linear analogs exhibit markedly reduced ETA affinity, demonstrating that the pre-organized topology of BQ-123 is essential for high-affinity engagement [6]. The cyclized structure minimizes entropic penalty upon receptor binding, allowing optimal positioning of pharmacophores within the ETA binding cleft. Additionally, the D-configuration of Trp and Asp residues confers enzymatic stability against peptidases, extending biological activity without compromising receptor recognition [6].

Receptor mutagenesis studies identify transmembrane domain (TMD) 2, 3, and 6 as critical for high-affinity BQ-123 binding. Chimeric receptors reveal that exchanging the extracellular loop 2 (ECL2) between ETA and ETB abolishes BQ-123 selectivity, confirming ECL2 as a molecular filter governing subtype discrimination [2]. This structural insight explains BQ-123's utility as a pharmacological probe: at concentrations ≤1 μM, it achieves functional selectivity by exclusively occupying ETA receptors without appreciable ETB occupancy, enabling precise dissection of endothelin receptor subtype contributions [1] [6].

Impact on Intracellular Signaling Cascades: MAP Kinase, PI3K/Akt, and Calcium Mobilization Pathways

By selectively antagonizing ETA receptors, BQ-123 modulates multiple intracellular signaling cascades implicated in vasoconstriction, hypertrophy, and oxidative stress. The mitogen-activated protein kinase (MAPK) pathway is prominently regulated, with BQ-123 suppressing ET-1-induced ERK1/2 phosphorylation in vascular smooth muscle cells (VSMCs). In human VSMCs, ET-1 (1 μM) induces rapid ERK1/2 phosphorylation (peak at 10 min, 3.6-fold increase), which BQ-123 (5 μM) inhibits by 51.9% [7]. This inhibition occurs upstream at the receptor level, preventing Gαq-mediated Ras-Raf-MEK-ERK cascade initiation. Crucially, selective ETB agonism with sarafotoxin S6c elicits only minimal ERK1/2 activation (≤20% of ET-1 response), confirming ETA receptors as primary mediators of ET-1's mitogenic signaling [7].

The phosphatidylinositol 3-kinase (PI3K)/Akt axis represents another key pathway modulated by BQ-123, particularly in pathological contexts. In myocardial ischemia-reperfusion (I/R) models, BQ-123 pretreatment (10 μg·kg⁻¹·min⁻¹ IV) significantly reduces infarct size and enhances antioxidant defenses. This cardioprotection correlates with attenuated lipid peroxidation and increased superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) activities—effects mediated through PI3K-dependent suppression of oxidative stress [4]. The molecular mechanism involves ETA blockade preventing Gi/o-mediated PI3Kγ activation, thereby maintaining Akt in an inactive state and reducing reactive oxygen species (ROS) generation [4].

Table 3: BQ-123 Modulation of Oxidative Stress Markers in Cardiac Ischemia-Reperfusion [4]

ParameterI/R OnlyI/R + BQ-123Mechanistic Significance
Infarct Size (% area at risk)49 ± 1%37 ± 1% (P<0.01)Salvage of myocardial tissue
Lipid Peroxidation (MDA)↑↑↑↓↓↓ (P<0.01)Reduced membrane damage
Superoxide Dismutase (SOD)↓↓↓↑↑↑ (P<0.01)Enhanced superoxide scavenging
Catalase (CAT)↓↓↑↑ (P<0.01)Increased H₂O₂ detoxification
Glutathione (GSH)↓↓↑↑ (P<0.01)Improved redox buffering capacity

Regarding calcium signaling, BQ-123 exhibits pathway-specific modulation. ET-1-induced vasoconstriction involves both calcium-dependent and independent mechanisms. While ETA activation triggers phospholipase C (PLC)-mediated inositol trisphosphate (IP₃) production and subsequent calcium release, BQ-123 preferentially inhibits calcium sensitization pathways over initial calcium transients [5] [7]. Specifically, BQ-123 suppresses Rho kinase (RhoK) and protein kinase C (PKC) activation downstream of ETA receptors, reducing myosin light chain phosphatase (MLCP) inhibition and calcium sensitization. This explains its efficacy in attenuating vasoconstriction without abolishing voltage-gated calcium channel function [5]. In endothelial cells, BQ-123 indirectly influences calcium signaling by preserving nitric oxide (NO) bioavailability—a cGMP-mediated pathway that reduces both intracellular calcium stores and store-operated calcium entry (SOCE) [4] [10].

The transcriptional consequences of prolonged ETA blockade involve nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) suppression. BQ-123 reduces ET-1-driven expression of pro-inflammatory genes (e.g., ICAM-1, VCAM-1, MCP-1) by inhibiting IκB kinase (IKK) activity and c-Fos phosphorylation, thereby attenuating vascular inflammation and remodeling processes [4] [7].

Properties

Product Name

BQ-123

IUPAC Name

2-[(3S,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid

Molecular Formula

C31H42N6O7

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23-,24-,26+/m0/s1

InChI Key

VYCMAAOURFJIHD-AOYLRGCGSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.